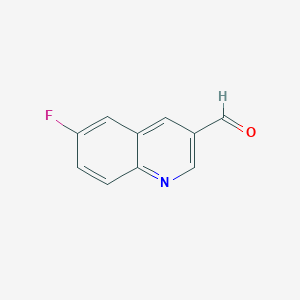
6-Fluoroquinoline-3-carbaldehyde
Descripción general
Descripción
6-Fluoroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is a liquid and should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of this compound involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by spectroscopic methods . The molecular weight of this compound is 175.16 .Chemical Reactions Analysis
The chemical reactions involving this compound include the replacement of the chlorine in the fluoroquinoline-3-carbaldehyde with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
6-Fluoroquinoline-3-carbaldehyde and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of various biologically active compounds. A study by Hamama et al. (2018) in "RSC Advances" highlights the synthesis of quinoline ring systems, including this compound, and their applications in constructing fused or binary quinoline-core heterocyclic systems. The biological evaluation of these compounds has shown potential in various areas, though the specific activities depend on the nature of the derivative synthesized (Hamama et al., 2018).
Antimicrobial Properties
Pirgal (2022) explored the antimicrobial properties of derivatives of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, synthesized through various chemical treatments. These compounds exhibited moderate activity against Gram-positive and Gram-negative bacterial strains, suggesting their potential use as antimicrobial agents (Pirgal, 2022).
Corrosion Inhibition
In the field of materials science, Lgaz et al. (2017) investigated the corrosion inhibition properties of 2,6-dichloroquinoline-3-carbaldehyde and related compounds. Their research, published in the "Journal of Molecular Liquids," demonstrated that these quinoline derivatives are excellent inhibitors for mild steel corrosion in acidic environments, showing potential applications in metal preservation and protection (Lgaz et al., 2017).
Mecanismo De Acción
Target of Action
6-Fluoroquinoline-3-carbaldehyde, a derivative of quinoline, primarily targets E. coli DNA Gyrase B and human topoisomerase IIα . These enzymes play crucial roles in DNA replication, making them attractive targets for antibacterial and anticancer drugs.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the enzymes, thereby preventing DNA replication and cell division. The binding affinities of the synthesized compounds were from −6.1 to −7.2 kcal/mol against E. coli DNA gyrase B and −6.8 to −7.4 kcal/mol against human topoisomerase IIα .
Biochemical Pathways
It’s known that the inhibition of dna gyrase and topoisomerase iiα disrupts dna replication, leading to cell death . This makes the compound potentially useful in the treatment of bacterial infections and cancer.
Pharmacokinetics
All of the synthesized compounds obeyedLipinski’s rule of five without violation , suggesting good bioavailability
Result of Action
The compound exhibits antibacterial activity , with an inhibition zone (IZ) beyond 9.3 mm . It was found to be active against E. coli, P. aeruginosa, S. aureus, and S. pyogenes . Additionally, the compound showed antioxidant activity , with IC50 values ranging from 5.31 to 16.71 μg/mL .
Safety and Hazards
6-Fluoroquinoline-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Direcciones Futuras
Research on 6-Fluoroquinoline-3-carbaldehyde and its derivatives is ongoing, with a focus on their biological activities such as antibacterial and antioxidant activities . The compounds synthesized from this compound have shown activity against both Gram-positive and Gram-negative bacterial strains . Future research may focus on optimizing these compounds for use as broad-spectrum bactericidal agents .
Propiedades
IUPAC Name |
6-fluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMHTKUNRZZGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





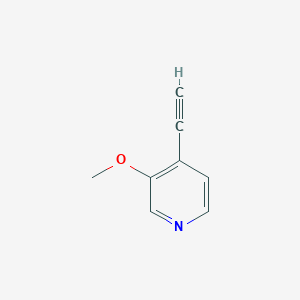

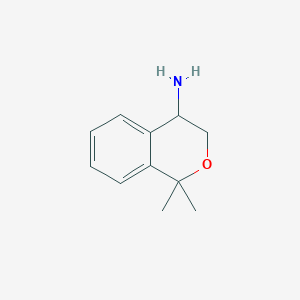
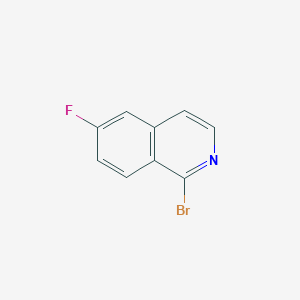
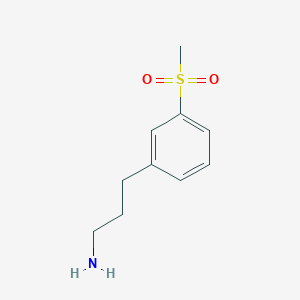
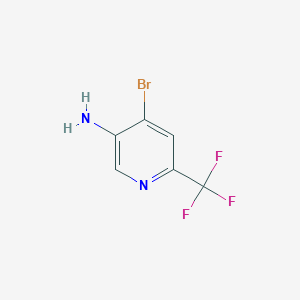
![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B3220394.png)

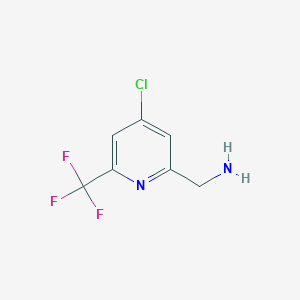
![5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3220432.png)

![4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B3220445.png)